Home > Products > Screening Compounds P122071 > (2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid
(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid - 2413846-58-7

(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid

Catalog Number: EVT-6290807
CAS Number: 2413846-58-7
Molecular Formula: C14H11NO3
Molecular Weight: 241.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(RS)-2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic acid (Alminoprofen)

  • Compound Description: Alminoprofen, also known as (RS)-2-{4-[(2-methylprop-2-en-1-yl)amino]phenyl}propanoic acid, is a racemic drug classified as a 2-arylpropanoic acid non-steroidal anti-inflammatory drug (NSAID) []. It is metabolized in the body, primarily forming an acyl glucuronide as a major urinary metabolite [].

(2S)-2-amino-2-(1S,2S-2-carboxycyclopropyl-1-yl)-3-(xanth-9-yl)propanoic acid (LY341495)

  • Compound Description: LY341495 is a potent and selective antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3) [, , , , , , ]. It has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, schizophrenia, and drug addiction. Studies have shown that LY341495 can increase arousal, enhance dopaminergic neurotransmission, and reduce drug-seeking behavior [, , , ].

[2] - https://www.semanticscholar.org/paper/4c3300010c6a73062890054b2af764d0aca3ca1c [] - https://www.semanticscholar.org/paper/f17b917c6d2629ec24fe56a65acec7ab917a6ab1[16] - https://www.semanticscholar.org/paper/de1251a6f05e4fe759eb2e5d3639cb742ba4deca[19] - https://www.semanticscholar.org/paper/5fdd73423f883bebd067972be1e0d188602cfc4a[23] - https://www.semanticscholar.org/paper/b5faf666b694a022d22b5f59e04d986b69c6f488[28] - https://www.semanticscholar.org/paper/0d3e6c12d77799f06c596a6c305529371d1e4626 [] - https://www.semanticscholar.org/paper/29bf101cdb9e02540fc9a55b4714a711cd0cde5b

(-)-2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate (LY379268)

  • Compound Description: LY379268 is a highly selective agonist of the metabotropic glutamate (mGlu)2/3 receptor [, , , , ]. This compound has demonstrated efficacy in preclinical models for the treatment of schizophrenia and depression [, ]. Specifically, LY379268 has been shown to modulate brain activity, particularly in regions associated with arousal and sleep [, ].

[2] - https://www.semanticscholar.org/paper/4c3300010c6a73062890054b2af764d0aca3ca1c [] - https://www.semanticscholar.org/paper/f17b917c6d2629ec24fe56a65acec7ab917a6ab1[18] - https://www.semanticscholar.org/paper/fcb375a9112f2e05cfa16f65ea6ac7852a9347ae [] - https://www.semanticscholar.org/paper/4b5cf544c575f305665ae6bb5b03b3ea7a7ff8ce [] - https://www.semanticscholar.org/paper/3ba5655cd6ac81f31464a30d2134ec946bdfcee0

6-Methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide

  • Compound Description: This compound is a potent and orally bioavailable retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist []. It exhibits a favorable pharmacokinetic profile and has shown robust inhibitory effects on interleukin-17A production in both in vitro and in vivo models [].

(2S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid

  • Compound Description: This compound is a derivative of L-tyrosine and is characterized by the presence of intermolecular hydrogen bonds in its crystal structure [].

(2R/2S)-3-(3-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

  • Compound Description: This compound is a derivative of DL-meta-tyrosine. Its crystal structure reveals a network of hydrogen bonds, including interactions between the carboxylic acid group and the phenolic hydroxyl group [].

4-[(2S)-(+)-2-Methylbutoxy]benzoic acid

  • Compound Description: This compound is a chiral additive studied for its impact on the physical and chemical properties of nematic liquid crystal matrices [].

(2R)-(+)-2-[4-[2-Chloro-4-(4-hexylphenyl)phenyl]phenoxy]propanoic acid

  • Compound Description: This compound, similar to the previous compound, is a chiral additive explored for its effects on nematic liquid crystal mixtures [].

S-(+)-6-[1-[2-(5-Carboxypentoxy)naphthalen-1-yl]naphthalen-2-yl] oxyhexanoic acid

  • Compound Description: This compound is a binol derivative and, like the previous two compounds, is investigated as a chiral additive for nematic liquid crystal applications []. It possesses a high degree of chirality.

(2S)-2-[4-[[(3S)-1-acetimidoyl-3-pyrrolidinyl]oxy]phenyl]-3-(7-amidino-2-naphthyl)propanoic acid hydrochloride pentahydrate (DX-9065a)

  • Compound Description: DX-9065a is a low molecular weight, nonpeptidic, orally active factor Xa (FXa) inhibitor [, ]. It is selective for FXa over thrombin and exhibits potent anticoagulant activity in vitro and in vivo [, ]. DX-9065a has shown promising results in preclinical studies as a potential therapeutic agent for the prevention and treatment of thrombotic disorders [, ].

[8] - https://www.semanticscholar.org/paper/418fa07e14e831611a4ce7b3868c7cd2dfdf856c [] - https://www.semanticscholar.org/paper/b4ab3817da82742faaf38ddcc4601052594c2c55

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-1,4-dihydroxybutan-2-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DP1)

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DP2)

  • Compound Description: These compounds (DP1 and DP2) are degradation products of empagliflozin, a sodium glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes []. They are formed under specific stress conditions, such as acid hydrolysis [].

3-cyano-1-cyclopropylmethyl-4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one (JNJ-40068782)

  • Compound Description: JNJ-40068782 is a novel, potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate type 2 (mGlu2) receptor []. Studies have shown its potential in treating central nervous system diseases such as schizophrenia [].

(E)-2-hydroxy-N’-(1-(2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (A)

(E)-4-hydroxy-N’-(1-(2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (B)

  • Compound Description: These compounds are coumarin benzoylhydrazones investigated for their inhibitory effects against MCL-1 protein, a key regulator of cell differentiation in acute myeloid leukemia []. Molecular docking simulations suggest that compound A exhibits better inhibitory activity compared to compound B [].

(2S)-2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoic acid (Melphalan)

  • Compound Description: Melphalan is a chemotherapy drug commonly used to treat multiple myeloma []. It belongs to the class of alkylating agents and works by damaging DNA to prevent cancer cell growth.

N′-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)-methylidene]benzohydrazide (4a)

N′-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)-methylidene]-4-hydroxybenzohydrazide (4b)

  • Compound Description: These compounds (4a and 4b) are 4-chlorocoumarin benzoylhydrazone derivatives investigated as potential MCL-1 inhibitors []. They serve as structural analogs to compounds A and B and are used as reference compounds in molecular docking studies [].

MAC Glucuronide Phenol-Linked SN-38

  • Compound Description: This compound is an albumin-conjugated drug developed to improve the pharmacokinetic properties of SN-38, a potent anti-cancer drug []. The conjugation with albumin aims to enhance the drug's half-life, improve its tumor targeting, and reduce its toxicity [].

3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine

  • Compound Description: This compound is a radiolabeled analog of A-85380, a ligand for nicotinic acetylcholine receptors [].

(2S)-((2-Benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl¿propanoic acid (2)

  • Compound Description: This compound is a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, with reported pKi and pEC50 values of 8.94 and 9.47, respectively, for PPARγ [].

2(S)-((2-Benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-pyridin-4-yloxazol-4-yl)ethoxy]phenyl¿propionic acid (16)

  • Compound Description: This compound is a potent and selective PPARγ agonist, derived from structural modifications of compound 2 []. It exhibits improved aqueous solubility compared to 2 while maintaining potent PPARγ activity [].

2(S)-((2-Benzoylphenyl)amino)-3-(4-¿2-[5-methyl-2-(4-methylpiperazin-1-yl)thiazol-4-yl]ethoxy¿phenyl)propionic acid (24)

  • Compound Description: This compound is another potent and selective PPARγ agonist, designed based on the structure of compound 2 []. Similar to compound 16, it exhibits improved aqueous solubility compared to the parent compound [].

Fenoxaprop-ethyl (Ethyl-(±)2-[4-{(6-chloro-2-benzoxazolyl)-oxy}phenoxy]propanoic acid)

  • Compound Description: Fenoxaprop-ethyl is a widely used aryloxyphenoxypropionate herbicide that effectively controls annual and perennial grass weeds in various crops [].

S-(6-chlorobenzoxazole-2-yl)-glutathione (GSH conjugate)

S-(6-chlorobenzoxazole-2-yl)-cysteine (cysteine conjugate)

  • Compound Description: These compounds are metabolites formed during the detoxification of fenoxaprop-ethyl in plants such as wheat and barley [].

4-Hydroxyphenoxy-propanoic acid

  • Compound Description: This compound is a key metabolite produced during the detoxification of fenoxaprop-ethyl in various plant species [].

Zinc(II) 3-(4-((3,17,23-tris(4-(benzo[d]thiazol-2-yl)phenoxy)phthalocyanine-9-yl)oxy)phenyl)propanoic acid (complex 3)

  • Compound Description: This compound is a novel zinc phthalocyanine derivative investigated for its photodynamic therapy (PDT) activity against epithelial breast cancer cells [].

3-[4-({4-[(3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408, 16a)

  • Compound Description: This compound is a potent and selective free fatty acid receptor 1 (FFA1) agonist []. It exhibits promising activity in stimulating glucose-stimulated insulin secretion in rat insulinoma INS1E cells, suggesting potential for treating type 2 diabetes [].

Fasiglifam (TAK-875)

  • Compound Description: Fasiglifam (TAK-875) is an advanced FFA1 agonist, serving as a lead compound for developing new therapies for type 2 diabetes [].

2-[4-[(6-chloro-2-quinoxalinyl)oxy]-phenoxy]-propionic acid, ethyl ester (DPX-Y6202)

2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl] oxy] phenoxy] propanoic acid (Haloxyfop)

  • Compound Description: These compounds are herbicides used to control red rice (Oryza sativa), a common weed in soybean fields []. DPX-Y6202 was found to be the most effective postemergence herbicide, while Haloxyfop provided excellent control in certain conditions [].

(2S)-2-Ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethoxy)phenyl] propanoic acid (Saroglitazar)

  • Compound Description: Saroglitazar, a PPAR agonist, is a medication indicated for treating diabetic dyslipidemia and hypertriglyceridemia in individuals with type 2 diabetes inadequately controlled by statin therapy [].

(2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid (3a)

  • Compound Description: This compound and its analogues are part of a series of novel derivatives designed and synthesized to investigate their antioxidant, anti-inflammatory, and anti-ulcer activities [].

Properties

CAS Number

2413846-58-7

Product Name

(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoic acid

Molecular Formula

C14H11NO3

Molecular Weight

241.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.